molecular formula C6H3ClN2O3S B15253279 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Cat. No.: B15253279
M. Wt: 218.62 g/mol
InChI Key: LSIFKEKIWAHDEF-UHFFFAOYSA-N
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Description

5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and three oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid and sulfur, followed by oxidation to introduce the oxo groups . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . The pathways affected by these interactions include those related to cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C6H3ClN2O3S

Molecular Weight

218.62 g/mol

IUPAC Name

5-chloro-1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one

InChI

InChI=1S/C6H3ClN2O3S/c7-4-2-1-3-5(8-4)6(10)9-13(3,11)12/h1-2H,(H,9,10)

InChI Key

LSIFKEKIWAHDEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1S(=O)(=O)NC2=O)Cl

Origin of Product

United States

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